Tris[4-[bis(2-pyridyl)amino]phenyl]borane
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Overview
Description
Tris[4-[bis(2-pyridyl)amino]phenyl]borane is a complex organoboron compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes three bis(2-pyridyl)amino groups attached to a central borane core. The presence of pyridyl groups imparts unique electronic properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-[bis(2-pyridyl)amino]phenyl]borane typically involves the reaction of boron trihalides with bis(2-pyridyl)amine derivatives. A common method includes the use of boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent decomposition .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Tris[4-[bis(2-pyridyl)amino]phenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Palladium or nickel catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to boronic acids, while reduction can yield borohydrides .
Scientific Research Applications
Tris[4-[bis(2-pyridyl)amino]phenyl]borane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which Tris[4-[bis(2-pyridyl)amino]phenyl]borane exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The pyridyl groups act as electron donors, stabilizing the borane core and facilitating interactions with various molecular targets. This coordination ability is crucial in its applications in catalysis and materials science .
Comparison with Similar Compounds
Tris(2-pyridylmethyl)amine: Similar in structure but with different electronic properties due to the presence of methyl groups.
Tris(4-(pyridin-4-yl)phenyl)amine: Another related compound with variations in the positioning of pyridyl groups.
Uniqueness: Tris[4-[bis(2-pyridyl)amino]phenyl]borane stands out due to its unique combination of pyridyl groups and borane core, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and stability .
Properties
CAS No. |
820260-72-8 |
---|---|
Molecular Formula |
C48H36BN9 |
Molecular Weight |
749.7 g/mol |
IUPAC Name |
N-[4-bis[4-(dipyridin-2-ylamino)phenyl]boranylphenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C48H36BN9/c1-7-31-50-43(13-1)56(44-14-2-8-32-51-44)40-25-19-37(20-26-40)49(38-21-27-41(28-22-38)57(45-15-3-9-33-52-45)46-16-4-10-34-53-46)39-23-29-42(30-24-39)58(47-17-5-11-35-54-47)48-18-6-12-36-55-48/h1-36H |
InChI Key |
CBQVOMOYBBZRER-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=C(C=C4)N(C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)N(C8=CC=CC=N8)C9=CC=CC=N9 |
Origin of Product |
United States |
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